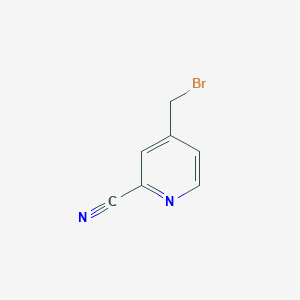

4-(Bromomethyl)picolinonitrile

Description

Contextualization of Pyridine-Derived Nitriles in Modern Synthetic Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds in medicinal and organic chemistry. The nitrogen atom in the pyridine ring can form hydrogen bonds, which can enhance the pharmacokinetic properties of drug candidates. The pyridine nucleus is a common feature in numerous FDA-approved drugs and natural products.

Pyridine-derived nitriles, specifically, are a class of compounds that incorporate a cyano (-C≡N) group on the pyridine ring. This functional group is a versatile precursor for various other functionalities, such as carboxylic acids, amines, and amides, through reactions like hydrolysis, reduction, and addition. The presence of the nitrile group, an electron-withdrawing group, also influences the reactivity of the pyridine ring itself.

In medicinal chemistry, pyridine-nitrile scaffolds are integral to the structure of many biologically active molecules. For instance, nicotinonitrile (3-cyanopyridine) derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory and anticancer agents. ekb.eg The ability to synthesize a variety of substituted pyridine-nitriles is therefore crucial for the discovery and development of new pharmaceuticals.

Significance of the Bromomethyl Moiety as a Synthetic Handle

The bromomethyl group (-CH2Br) is a highly reactive functional group that serves as an excellent "synthetic handle" in organic synthesis. Its utility stems from the fact that bromide is a good leaving group, making the carbon atom of the bromomethyl group susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of other functional groups through nucleophilic substitution reactions (SN2 reactions).

Common nucleophiles that can react with the bromomethyl group include amines, thiols, alcohols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This versatility makes bromomethyl-containing compounds valuable intermediates for constructing complex molecular architectures. For example, the reactivity of the bromomethyl group is utilized in the synthesis of various derivatives by allowing for substitution reactions with different nucleophiles.

The synthesis of compounds containing a bromomethyl group often involves the bromination of a corresponding methyl-substituted precursor using reagents like N-bromosuccinimide (NBS), frequently under radical initiation conditions.

Overview of Research Trajectories for 4-(Bromomethyl)picolinonitrile

Research involving this compound primarily focuses on its application as a key intermediate in the synthesis of more elaborate molecules with potential applications in medicinal chemistry and materials science. The compound combines the reactivity of the bromomethyl group with the chemical properties of the picolinonitrile scaffold.

One significant research trajectory involves using this compound to synthesize ligands for various biological targets. For instance, it has been used in the development of small-molecule ligands for positron emission tomography (PET) imaging of the programmed cell death 1 ligand 1 (PD-L1), a key target in cancer immunotherapy. nih.gov In such syntheses, the bromomethyl group of this compound reacts with a nucleophilic group on another molecule to form a larger, more complex structure. nih.gov

Another area of investigation is its use in the construction of novel heterocyclic systems. The dual reactivity of the nitrile and bromomethyl groups allows for a range of chemical transformations, enabling the synthesis of diverse molecular frameworks. The compound serves as a building block, where both functional groups can be sequentially or sometimes concertedly involved in reactions to build up molecular complexity.

The synthesis of this compound itself is a subject of study, with methods often involving the bromination of 4-methylpicolinonitrile. A common method employs N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). smolecule.comrsc.org The compound is often prepared and used as its hydrobromide salt, which can enhance its stability. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C7H5BrN2 |

| Appearance | White to yellow powder |

| Key Functional Groups | Pyridine, Nitrile, Bromomethyl |

| Reactivity | Susceptible to nucleophilic substitution at the bromomethyl carbon |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPKGWUBWIETRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442720 | |

| Record name | 4-(BROMOMETHYL)PICOLINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153993-99-8 | |

| Record name | 4-(BROMOMETHYL)PICOLINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)picolinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromomethyl Picolinonitrile and Its Analogues

Direct Halogenation Approaches for Picolinonitrile Derivatization

The conversion of 4-methylpicolinonitrile to 4-(bromomethyl)picolinonitrile is most commonly accomplished via a benzylic bromination reaction. This transformation selectively targets the methyl group attached to the pyridine (B92270) ring, leveraging the principles of free radical chemistry. The Wohl-Ziegler reaction is a classic and widely employed method for such transformations. wikipedia.orgresearchgate.netorganic-chemistry.orgthermofisher.comchem-station.com

N-Bromosuccinimide (NBS) Mediated Bromination Techniques

N-Bromosuccinimide (NBS) is the reagent of choice for achieving selective benzylic bromination. chem-station.com It serves as a source of bromine radicals under controlled conditions, minimizing side reactions that can occur with elemental bromine. The reaction proceeds via a free-radical chain mechanism.

A typical procedure involves the reaction of 4-methylpicolinonitrile with NBS in a suitable solvent. The reaction is initiated by a radical initiator and often requires thermal or photochemical induction.

Radical Initiator (e.g., AIBN) Facilitation in Bromination Reactions

To initiate the radical chain reaction, a radical initiator is crucial. 2,2'-Azobisisobutyronitrile (AIBN) is a commonly used initiator in these reactions. organic-chemistry.org Upon heating, AIBN decomposes to form nitrogen gas and two isobutyronitrile (B166230) radicals. These radicals then abstract a hydrogen atom from the methyl group of 4-methylpicolinonitrile, generating a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction.

The general reaction scheme can be depicted as follows:

Reaction Scheme for the Synthesis of 4-(bromomethyl)benzonitrile, an analogue of this compound.

A specific example for the synthesis of an analogous compound, 4-(bromomethyl)benzonitrile, involves refluxing a solution of 4-methylbenzonitrile with NBS and AIBN in a solvent like carbon tetrachloride. After the reaction is complete, the succinimide (B58015) byproduct is filtered off, and the product is isolated from the filtrate.

Alternative Synthetic Pathways to Access this compound Precursors

While direct bromination of 4-methylpicolinonitrile is the most common route, alternative strategies can be employed to synthesize precursors to this compound. One such approach involves the synthesis of 4-(hydroxymethyl)picolinonitrile (B3029598), which can then be converted to the desired bromomethyl derivative.

The synthesis of 4-(hydroxymethyl)picolinonitrile can be achieved through various methods, including the oxidation of 4-methylpicolinonitrile followed by reduction, or through the functionalization of other pyridine derivatives. Once the hydroxymethyl precursor is obtained, it can be converted to this compound using standard halogenating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Another potential precursor is 4-picoline-N-oxide. The N-oxide functionality can activate the 4-position of the pyridine ring towards certain transformations. For instance, reaction of 4-picoline-N-oxide with acetic anhydride (B1165640) can lead to the formation of 4-acetoxymethylpyridine, which could then be hydrolyzed and brominated. elsevierpure.com Furthermore, nitration of pyridine-N-oxide can yield 4-nitropyridine-N-oxide, a versatile intermediate for the preparation of various 4-substituted pyridines. oc-praktikum.deresearchgate.net

Formation and Stability of this compound Salts

Due to the basic nature of the pyridine nitrogen, this compound can readily form salts with acids. These salts can exhibit different physical and chemical properties compared to the free base, which can be advantageous for purification, handling, and storage.

Hydrobromide Salt Formation and its Impact on Compound Properties

The hydrobromide salt of this compound is a common and often preferred form of this compound. It is typically a crystalline solid that is more stable and less lachrymatory than the free base.

The formation of the hydrobromide salt is straightforward and usually occurs in situ during the synthesis if an excess of HBr is generated or can be intentionally prepared by treating the free base with hydrobromic acid. For the analogous compound, 4-(bromomethyl)pyridine, the hydrobromide salt can be synthesized by treating 4-pyridinemethanol (B147518) with hydrobromic acid followed by reaction with a brominating agent like phosphorus tribromide. organic-chemistry.org This method likely applies to the picolinonitrile derivative as well.

The formation of the hydrobromide salt can have a significant impact on the compound's properties:

Reactivity Profiles and Mechanistic Investigations of 4 Bromomethyl Picolinonitrile

Nucleophilic Substitution Chemistry of the Bromomethyl Group

The carbon-bromine bond in 4-(bromomethyl)picolinonitrile is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. The adjacent pyridine (B92270) ring, particularly with the electron-withdrawing nitrile group, stabilizes the transition state of substitution reactions, enhancing the reactivity of the bromomethyl group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. libretexts.orglibretexts.org

Reactivity with Diverse Classes of Nucleophiles

The electrophilic nature of the bromomethyl group allows this compound to react with a wide array of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

N-Nucleophiles (Amines): Primary and secondary amines readily displace the bromide to form the corresponding secondary and tertiary amines, respectively. These alkylation reactions are fundamental in building more complex molecules containing the picolinonitrile scaffold.

O-Nucleophiles (Alcohols and Phenols): In the presence of a base, alcohols and phenols are converted to their respective alkoxides and phenoxides, which are potent nucleophiles. These react with this compound to yield ethers.

S-Nucleophiles (Thiols): Thiols are excellent nucleophiles and react efficiently, often under mild basic conditions, to form thioethers. The high nucleophilicity of thiols makes this a highly favorable reaction. nih.gov

C-Nucleophiles: Carbanions, such as those derived from malonic esters or organometallic reagents, can also be used to form new carbon-carbon bonds, extending the carbon framework of the molecule.

The following table summarizes representative nucleophilic substitution reactions with this compound, highlighting the diversity of nucleophiles that can be employed.

| Nucleophile Class | Specific Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| N-Nucleophile | Piperidine | Tertiary Amine | K₂CO₃, Acetonitrile, RT |

| O-Nucleophile | Sodium Phenoxide | Aryl Ether | DMF, 60 °C |

| S-Nucleophile | Thiophenol | Thioether | NaOH, Ethanol, RT |

| C-Nucleophile | Diethyl malonate | Substituted Ester | NaH, THF, 0 °C to RT |

Stereochemical Considerations in Nucleophilic Displacement Reactions

The carbon atom of the bromomethyl group in this compound is prochiral. While the starting material is achiral, a nucleophilic substitution reaction can create a new chiral center if the incoming nucleophile is attached to a group that results in four different substituents on the benzylic carbon.

The stereochemical outcome of such a reaction is dictated by the reaction mechanism. youtube.com

SN2 Mechanism: As is typical for primary benzylic halides, reactions are expected to proceed via an SN2 pathway. This mechanism involves a backside attack by the nucleophile, which leads to a complete inversion of the stereochemical configuration at the carbon center. libretexts.org If a reaction were designed to start with a chirally-labeled (e.g., deuterated) this compound, the product would show the opposite configuration.

SN1 Mechanism: An SN1 mechanism, which proceeds through a planar carbocation intermediate, is less likely for this primary benzylic bromide but can be favored under conditions that promote carbocation formation (e.g., polar protic solvents, strong Lewis acids). If an SN1 pathway were to occur, the nucleophile could attack the planar carbocation from either face, resulting in a racemic mixture (a 50:50 mixture of both enantiomers). msu.edu

Given the structure of this compound, the SN2 pathway is strongly favored, and any stereocenter created during the substitution would be expected to form with a high degree of stereocontrol, predominantly as a single enantiomer resulting from inversion.

Cross-Coupling Reactions Involving this compound

While highly reactive in nucleophilic substitutions, the sp³-hybridized carbon of the bromomethyl group can also participate in various transition metal-catalyzed cross-coupling reactions, which have become powerful tools for C-C and C-heteroatom bond formation.

Amination and Amide Coupling Strategies

Beyond simple alkylation of amines via SN2, palladium-catalyzed methods can be employed for C-N bond formation. Palladium-catalyzed amination of benzylic halides, while less common than for aryl halides, provides an alternative route to substituted amines under specific catalytic conditions.

More complex strategies can involve the formation of amides. For instance, a palladium-catalyzed cross-coupling of benzylic halides with N,N-dimethylcarbamoyl(trimethyl)silane can produce tertiary amides by replacing the halogen with an N,N-dimethylcarbamoyl group. organic-chemistry.org This reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by ligand exchange and reductive elimination. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The scope of palladium-catalyzed reactions has expanded to include sp³-hybridized electrophiles like benzylic bromides.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. The Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids or potassium aryltrifluoroborates is an effective method for synthesizing diarylmethane structures. nih.govrsc.org These reactions typically require a palladium catalyst such as Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂, a phosphine ligand (e.g., JohnPhos), and a base like K₂CO₃ or Cs₂CO₃. nih.govnih.govumt.edu Microwave conditions have been shown to accelerate these couplings, allowing for rapid synthesis of diverse compounds. nih.govumt.edu

Sonogashira Coupling: The Sonogashira reaction traditionally couples terminal alkynes with sp²-hybridized halides. wikipedia.orglibretexts.org Its application to sp³-hybridized centers like benzylic bromides is more challenging and less common. However, recent developments have shown that efficient cross-coupling of benzyl bromides with lithium acetylides can be achieved using a palladium catalyst, proceeding rapidly at room temperature. rsc.org This method demonstrates high functional group tolerance, accommodating sensitive groups like esters and nitriles. rsc.org In some cases, tandem Sonogashira-carbopalladation reactions can occur, leading to more complex, highly substituted enyne products in a single step. thieme-connect.com

The table below outlines typical conditions for these palladium-catalyzed reactions with benzylic bromides as substrates.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Base | Solvent | Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Diarylmethane |

| Suzuki-Miyaura | Potassium aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | Diarylmethane |

| Sonogashira-type | Lithium acetylide | Pd[P(tBu₃)]₂ | None (organolithium) | THF | Internal Alkyne |

Other Transition Metal-Mediated Coupling Processes

Besides palladium, other transition metals like nickel and copper are effective catalysts for cross-coupling reactions involving benzylic halides.

Nickel-Catalyzed Coupling: Nickel catalysts are often used for cross-electrophile coupling reactions. rsc.org They can mediate the coupling of benzylic bromides with organozinc reagents (in Negishi-type couplings) or Grignard reagents (in Kumada-type couplings). organic-chemistry.org Nickel catalysis is also effective for Miyaura-type borylations of alkyl halides to form alkylboronates. mit.edu These reactions can exhibit different reactivity patterns compared to palladium, sometimes showing enhanced reactivity for tertiary halides. mit.edu

Copper-Catalyzed Coupling: Copper-based catalysts are widely used in C-N, C-O, and C-S bond-forming reactions. More recently, copper catalysis has been applied to the enantioselective C(sp³)–SCF₃ coupling of benzyl halides. thieme-connect.comresearchgate.net Furthermore, copper can catalyze oxidative cross-coupling reactions of benzylic C-H bonds with various nucleophiles, a complementary strategy that activates the benzylic position without pre-halogenation. nih.govnih.gov

These alternative metal-catalyzed systems expand the synthetic utility of this compound, providing access to a broader range of functionalized molecules that may be difficult to obtain through traditional methods.

Influence of the Nitrile Group on Reaction Pathways and Selectivity

The nitrile (cyano) group is a potent electron-withdrawing group, and its presence on the pyridine ring in this compound significantly modulates the reactivity of the bromomethyl group at the benzylic-like position. This influence is primarily exerted through inductive and resonance effects, which alter the electronic environment of the entire molecule and, consequently, the pathways and selectivity of its reactions.

The primary site of reactivity in this compound in nucleophilic substitution reactions is the benzylic carbon of the bromomethyl group. The nitrile group, positioned para to the bromomethyl group, exerts a strong electron-withdrawing effect (-I and -M effects). This has a dichotomous impact on the two primary nucleophilic substitution mechanisms, SN1 and SN2.

In a hypothetical SN1 mechanism, the rate-determining step is the formation of a carbocation intermediate. The electron-withdrawing nature of the nitrile group would significantly destabilize the formation of a positive charge at the benzylic position. This destabilization increases the activation energy for the formation of the carbocation, thereby making the SN1 pathway less favorable.

Conversely, for an SN2 mechanism, which proceeds via a single transition state without a carbocation intermediate, the electron-withdrawing effect of the nitrile group can be rate-enhancing. By withdrawing electron density from the benzylic carbon, the nitrile group increases the electrophilicity of this carbon, making it a more susceptible target for nucleophilic attack. The reaction proceeds through a concerted mechanism where the nucleophile attacks the carbon center while the bromide leaving group departs.

The selectivity of reactions involving this compound is also governed by the electronic effects of the nitrile group. In reactions where multiple electrophilic sites exist, the enhanced electrophilicity of the benzylic carbon due to the nitrile group directs nucleophilic attack preferentially to this position.

The following table summarizes the expected influence of the nitrile group on the key parameters of SN1 and SN2 reaction pathways at the bromomethyl position:

| Reaction Pathway | Intermediate | Influence of Nitrile Group on Intermediate Stability | Expected Effect on Reaction Rate |

| SN1 | Benzylic Carbocation | Destabilizing (due to electron withdrawal) | Decreased |

| SN2 | Pentacoordinate Transition State | Stabilizing (by increasing electrophilicity of the carbon center) | Increased |

Computational and Theoretical Studies on Reaction Mechanisms

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the reaction mechanisms of complex organic molecules like this compound. While specific computational studies on this exact molecule are not widely reported, the principles and methodologies from studies on similar substituted pyridines and benzylic systems can be extrapolated to understand its reactivity.

A primary focus of computational studies would be to elucidate the preferred nucleophilic substitution pathway (SN1 vs. SN2) at the bromomethyl group. This is achieved by modeling the potential energy surfaces for both reaction mechanisms.

Key aspects of such a computational investigation would include:

Geometry Optimization: The three-dimensional structures of the reactants, transition states, intermediates, and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structures for both the SN1 (carbocation formation) and SN2 (concerted displacement) pathways. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

By comparing the calculated activation energies for the SN1 and SN2 pathways, a prediction can be made about the dominant reaction mechanism. A significantly lower activation barrier for the SN2 transition state compared to the energy required to form the benzylic carbocation in an SN1 process would strongly suggest that the reaction proceeds via an SN2 mechanism.

DFT calculations can also provide insights into the electronic structure of the transition states. For an SN2 reaction of this compound, analysis of the natural bond orbitals (NBO) or the distribution of electron density in the transition state could quantify the extent of bond formation between the nucleophile and the benzylic carbon, and the extent of bond breaking between the carbon and the departing bromide ion.

Furthermore, computational studies can model the effect of the solvent on the reaction mechanism. By performing calculations in a simulated solvent environment (using implicit or explicit solvent models), the influence of solvent polarity on the stabilization of charged intermediates (like a carbocation in an SN1 reaction) versus a more charge-dispersed transition state (in an SN2 reaction) can be assessed.

A hypothetical reaction energy profile for the nucleophilic substitution of this compound with a generic nucleophile (Nu-), as would be determined by computational studies, is depicted below. The data presented is illustrative and based on the expected outcome for a primary benzylic-like halide with a strong electron-withdrawing group.

| Species | Pathway | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu-) | - | 0 |

| SN2 Transition State | SN2 | +20 |

| SN1 Intermediate (Carbocation + Br-) | SN1 | +35 |

| Products (4-(Nu-methyl)picolinonitrile + Br-) | - | -10 |

The illustrative data in the table suggests a significantly lower activation energy for the SN2 pathway, indicating it would be the kinetically favored mechanism.

Applications of 4 Bromomethyl Picolinonitrile As a Versatile Synthetic Building Block

Construction of Picolinonitrile-Containing Scaffolds in Complex Molecule Synthesis

The unique structural attributes of 4-(Bromomethyl)picolinonitrile render it an invaluable tool for the synthesis of complex molecules incorporating the picolinonitrile moiety. The presence of the electrophilic bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of the picolinonitrile scaffold onto a variety of molecular frameworks. This strategy is particularly useful in the construction of macrocyclic structures, such as pyridinophanes.

One notable application involves the synthesis of 12-membered tetra-aza macrocyclic pyridinophanes. In these syntheses, a related compound, 2,6-bis(bromomethyl)-4-cyanopyridine, which shares the key reactive features of this compound, is employed. The synthesis begins with the transformation of commercially available 4-bromo-2,6-dimethyl lutidine into 4-cyano-2,6-dimethyl lutidine via a Negishi coupling reaction with zinc cyanide, catalyzed by palladium-tetrakis(triphenylphosphine). nih.gov Subsequent bromination of the methyl groups using N-bromosuccinimide (NBS) yields the crucial bis(bromomethyl)pyridine intermediate. nih.gov This intermediate can then undergo cyclization reactions with appropriate diamines to form the desired macrocyclic pyridinophane structure. This approach highlights the utility of the bromomethyl functionality in facilitating the construction of complex, multi-ring systems.

| Starting Material | Key Reagents | Intermediate | Final Product Type |

| 4-Bromo-2,6-dimethyl lutidine | 1. Zn(CN)₂, Pd(PPh₃)₄ 2. N-Bromosuccinimide | 2,6-Bis(bromomethyl)-4-cyanopyridine | 12-Membered Tetra-aza Macrocyclic Pyridinophanes |

Role in the Synthesis of Diverse Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and functional materials. rsc.orgnih.govnih.govmdpi.com The reactivity of this compound makes it a valuable precursor for the synthesis of a wide variety of these important molecular frameworks. The electrophilic bromomethyl group readily reacts with a diverse range of nucleophiles, leading to the formation of new carbon-heteroatom bonds and the construction of various heterocyclic rings.

The versatility of this building block allows for its incorporation into numerous classes of nitrogen-containing heterocycles. For instance, reaction with primary amines can lead to the formation of substituted aminomethylpyridines, which can serve as intermediates for more complex heterocyclic systems. Similarly, reactions with sulfur or oxygen nucleophiles can be employed to construct thiazole (B1198619) or oxazole (B20620) derivatives, respectively.

The pyridine (B92270) nitrogen and the cyano group of the picolinonitrile moiety can also participate in or direct subsequent cyclization reactions, further expanding the scope of accessible heterocyclic structures. This dual reactivity, combining the lability of the bromomethyl group with the inherent chemical properties of the picolinonitrile core, positions this compound as a powerful tool for the combinatorial synthesis of libraries of heterocyclic compounds for drug discovery and materials science applications.

| Nucleophile Type | Resulting Heterocyclic Moiety (Potential) |

| Primary Amines | Substituted Aminomethylpyridines |

| Thioamides/Thioureas | Thiazole Derivatives |

| Amides/Ureas | Oxazole/Imidazole Derivatives |

Utilization in the Preparation of Advanced Organic Materials Precursors

The unique electronic and structural properties of the picolinonitrile unit make this compound an attractive building block for the synthesis of precursors to advanced organic materials. The incorporation of this moiety can impart desirable characteristics such as thermal stability, specific photophysical properties, and metal-coordinating capabilities to the final materials.

Applications in Polymer Chemistry and Supramolecular Assemblies

In the realm of polymer chemistry , this compound can be utilized as a functional monomer or as a modifying agent for existing polymers. Its bromomethyl group can act as an initiation site for certain types of polymerization or can be used to graft picolinonitrile units onto a polymer backbone through post-polymerization modification. cmu.edumdpi.comnih.gov The presence of the polar picolinonitrile side chains can significantly alter the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and adhesion.

In the field of supramolecular chemistry , the picolinonitrile moiety is a well-established ligand for a variety of metal ions. researchgate.netresearchgate.netnih.gov This coordinating ability allows for the use of this compound in the construction of metallo-supramolecular assemblies. By reacting it with appropriate organic linkers and metal salts, it is possible to create discrete molecular architectures such as molecular cages, grids, or coordination polymers. These structures can exhibit interesting properties, including guest encapsulation, catalysis, and stimuli-responsive behavior. The ability to pre-program the assembly of complex structures through the judicious choice of building blocks like this compound is a cornerstone of modern supramolecular chemistry. nih.gov

| Field | Application of this compound | Potential Properties of Resulting Material |

| Polymer Chemistry | Functional Monomer / Polymer Modifier | Enhanced thermal stability, altered solubility, improved adhesion |

| Supramolecular Chemistry | Ligand Precursor | Guest encapsulation, catalysis, stimuli-responsive behavior |

Derivatization for the Development of Functional Molecules

The reactivity of the bromomethyl group in this compound provides a straightforward handle for its derivatization into a wide range of functional molecules. This process, known as derivatization, is a common strategy in medicinal chemistry and materials science to fine-tune the properties of a molecule for a specific application. nih.gov

By reacting this compound with different nucleophiles, a diverse library of derivatives can be synthesized. For example, reaction with carboxylic acids can yield ester derivatives, while reaction with thiols can produce thioether derivatives. Each new derivative possesses a unique set of properties determined by the newly introduced functional group.

This approach is analogous to the use of other bromomethyl-containing reagents, such as 4-bromomethyl-7-methoxycoumarin, which is employed as a fluorescent labeling agent for carboxylic acids in analytical chemistry. nih.gov Similarly, derivatives of this compound could potentially be designed to act as fluorescent probes, bioactive molecules, or components of functional materials. The ease of derivatization, coupled with the inherent properties of the picolinonitrile core, makes this compound a valuable platform for the development of novel functional molecules with tailored characteristics. The resulting derivatives can be instrumental as pharmaceutical intermediates, which are the essential building blocks for active pharmaceutical ingredients (APIs). pyglifesciences.compyglifesciences.com

| Derivatizing Agent (Nucleophile) | Resulting Derivative | Potential Application |

| Carboxylic Acid | Ester | Pro-drugs, materials science |

| Thiol | Thioether | Bioconjugation, self-assembled monolayers |

| Amine | Secondary/Tertiary Amine | Pharmaceutical intermediates, ligands |

| Phenol | Phenyl Ether | Materials with specific optical properties |

Advanced Synthetic Transformations and Derivatization Strategies

Modifications of the Picolinonitrile Ring System post-Bromination

The picolinonitrile ring is an electron-deficient aromatic system, which influences its reactivity. Modifications post-bromination can be challenging due to the presence of the labile bromomethyl group, but several transformations are synthetically accessible.

One key modification is the oxidation of the pyridine (B92270) nitrogen to form the corresponding Pyridine N-oxide . This transformation enhances the ring's reactivity towards both electrophilic and nucleophilic substitution and can influence the reactivity of the ring's substituents. The oxidation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (MCPBA). arkat-usa.org The N-oxide can then facilitate further reactions, such as the introduction of substituents at the 2- and 4-positions. scripps.edu For instance, cyanation of pyridine N-oxides is a well-established method for synthesizing cyanopyridines. chem-soc.si

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is another potential modification pathway. wikipedia.org Pyridine and its derivatives are more reactive towards nucleophiles than benzene, particularly at the positions ortho and para to the nitrogen atom. wikipedia.orguoanbar.edu.iq The presence of the electron-withdrawing cyano group further activates the ring for such substitutions. While direct SNAr on 4-(bromomethyl)picolinonitrile is not extensively documented, analogous reactions on activated pyridine systems suggest that strong nucleophiles could displace other leaving groups on the ring, should they be present. The reaction mechanism typically involves the formation of a stable intermediate known as a Meisenheimer complex. libretexts.org

| Reactant | Reagents/Conditions | Product | Yield (%) |

| 4-Amidopyridine N-oxide | (CH₃)₂NCOCl, KCN, CH₃CN, 120 °C | 2-Cyano-4-amidopyridine | Good |

| 3-Iodo-2,6-dimethyl-4-nitropyridine N-oxide | Acetyl chloride, 50 °C | 4-Chloro-3-iodo-2,6-dimethylpyridine N-oxide | 89% |

| Pyridine | Sodium amide in liquid ammonia | 2-Aminopyridine | Not specified |

This table presents examples of modifications on related pyridine ring systems to illustrate potential transformations.

Elaboration of the Bromomethyl Side Chain Beyond Simple Substitution

The bromomethyl group is a highly reactive electrophilic site, primarily undergoing nucleophilic substitution reactions. However, its utility extends far beyond simple displacement by heteroatom nucleophiles, enabling complex carbon-carbon bond formations.

One advanced strategy involves the formation of organometallic reagents. While direct Grignard formation is incompatible with the nitrile, organocuprates or Barbier-type reactions under specific conditions could potentially be employed. More feasible is the use of the bromomethyl group in transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki or Heck coupling can form new carbon-carbon bonds. chemistry.coach This would typically involve converting the bromomethyl group into a more suitable coupling partner, such as an organoborane or organozinc species, or using it directly to couple with a suitable nucleophilic partner.

Another powerful method for elaborating the side chain is the Wittig reaction. The bromomethyl group can be readily converted into a phosphonium (B103445) salt by treatment with triphenylphosphine. Subsequent deprotonation with a strong base generates a phosphorus ylide, which can then react with aldehydes or ketones to form alkenes. This provides a robust method for extending the carbon chain and introducing unsaturation.

| Starting Material | Reagents/Conditions | Intermediate/Product | Application |

| 4-(Bromomethyl)pyridine | 1. PPh₃2. Base | 4-Pyridyl-methylenetriphenylphosphorane (Ylide) | Wittig Reaction (Alkene Synthesis) |

| Alkyl Halide | Alkyl borane, Pd catalyst, Base | Coupled Alkane | Suzuki Coupling (C-C Bond Formation) |

| Aryl Halide | Alkene, Pd catalyst, Base | Substituted Alkene | Heck Reaction (C-C Bond Formation) |

This table shows examples of reactions used to elaborate side chains on related aromatic systems, demonstrating potential pathways for this compound.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly efficient for building molecular complexity. mdpi.comnih.gov this compound, with its reactive electrophilic center, is a prime candidate for incorporation into various MCRs.

While specific MCRs starting with this compound are not widely reported, its structure lends itself to several classical MCRs where an alkyl halide is a component. For example, it could serve as the electrophilic component in variations of the Ugi or Passerini reactions if other functionalities are modified or introduced. More directly, it can be used in MCRs that build heterocyclic systems. For instance, a reaction with an amine, a carbonyl compound, and another nucleophile could lead to complex, substituted nitrogen-containing heterocycles. The Hantzsch dihydropyridine (B1217469) synthesis, a pseudo-four-component reaction, is a classic example of an MCR that builds a pyridine ring from simpler precursors. beilstein-journals.org Analogous strategies could potentially utilize this compound as a pre-functionalized component.

| MCR Type | Typical Components | Resulting Scaffold | Potential Role of this compound |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | As a modified component or post-MCR functionalization handle |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | As a modified component or post-MCR functionalization handle |

| Hantzsch Reaction | Aldehyde, 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine | As the aldehyde component (if oxidized) or a substituent |

| van Leusen Reaction | Aldehyde, Amine, TosMIC | Imidazole | As the aldehyde component (if oxidized) |

This table outlines prominent MCRs and the potential role of this compound or its derivatives, based on the required functionalities for these reactions.

Chemo- and Regioselective Transformations of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. wikipedia.org this compound possesses three distinct reactive sites: the highly electrophilic benzylic carbon of the bromomethyl group, the electrophilic carbon of the nitrile, and the electron-deficient pyridine ring. This multi-functionality necessitates careful control of reaction conditions to achieve selective transformations.

The bromomethyl group is generally the most reactive site towards nucleophiles under standard SN2 conditions. Therefore, reactions with soft nucleophiles (e.g., thiols, amines, carboxylates) at moderate temperatures will almost exclusively occur at the bromomethyl carbon, leaving the nitrile and pyridine ring intact.

Transformations targeting the nitrile group in the presence of the bromomethyl moiety require specific reagents. For example, partial or full hydrolysis of the nitrile to an amide or carboxylic acid, respectively, can be achieved under acidic or basic conditions, though this may also promote hydrolysis or substitution of the bromo group. Catalytic hydration using specific metal catalysts could offer a milder, more chemoselective alternative.

Regioselectivity becomes crucial when considering reactions on the pyridine ring. As discussed, nucleophilic attack on the ring typically occurs at the C2 and C6 positions (ortho to the nitrogen). Electrophilic substitution, which is difficult on this electron-poor ring, would be directed to the C3 and C5 positions. uoanbar.edu.iq The presence of the existing substituents (cyano and bromomethyl) will further modulate this regioselectivity, often directing incoming groups to specific positions based on electronic and steric effects.

| Target Site | Reagent Type | Conditions | Expected Outcome | Selectivity Principle |

| Bromomethyl C | Soft Nucleophiles (e.g., RSH, R₂NH) | Mild (e.g., room temp., weak base) | SN2 Substitution | Highest electrophilicity of benzylic carbon |

| Nitrile Group | H₂O, H⁺ or OH⁻ | Harsher (e.g., heat) | Hydrolysis to Amide/Carboxylic Acid | Reaction may compete with bromide substitution |

| Pyridine Ring (C2/C6) | Strong Nucleophiles (e.g., RLi, NaNH₂) | Vigorous | Nucleophilic Aromatic Substitution | Electronic deficiency at ortho/para positions |

This table summarizes the principles of chemo- and regioselective reactions on this compound based on the inherent reactivity of its functional groups.

Future Directions and Emerging Research Areas for 4 Bromomethyl Picolinonitrile

Development of Novel Catalytic Transformations

The presence of a bromomethyl group makes 4-(bromomethyl)picolinonitrile an excellent substrate for various catalytic cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While research on this specific molecule is emerging, the reactivity of the analogous benzyl bromide moiety is well-documented, suggesting significant potential for novel catalytic transformations. Future research will likely focus on adapting established palladium-catalyzed methods to this compound to create a diverse array of complex molecules.

Key areas for development include:

Suzuki-Miyaura Coupling: This reaction pairs organoboron compounds with organic halides. The application of Suzuki-Miyaura coupling to this compound could generate a variety of 4-arylmethyl-picolinonitrile derivatives. nih.govnih.gov Microwave-assisted conditions have proven effective for the Suzuki-Miyaura coupling of benzylic bromides, offering a rapid and efficient method for creating libraries of compounds. nih.gov

Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org Applying this to this compound would yield 4-alkynylmethyl-picolinonitrile structures, which are valuable precursors for synthesizing more complex heterocyclic systems or for use in click chemistry. rsc.org Efficient protocols for the coupling of benzyl bromides with lithium acetylides at room temperature have been developed, showing high functional group tolerance, including for nitriles. rsc.org

Heck Reaction: The Heck reaction forms a substituted alkene from an unsaturated halide and an alkene. organic-chemistry.orgwikipedia.org This transformation could be used to introduce alkenyl groups at the 4-position of the picolinonitrile core, creating compounds with potential applications in polymer and materials science. nih.gov

Kumada-Corriu Coupling: This reaction utilizes Grignard reagents to couple with organic halides. A mild, palladium-catalyzed Kumada-Corriu reaction has been developed for secondary benzylic bromides, minimizing side reactions and proceeding with high stereoselectivity. acs.org Adapting this for this compound could provide an efficient route to various substituted derivatives.

The table below summarizes potential catalytic transformations for this compound based on established reactions with benzyl bromides.

| Coupling Reaction | Reagent Partner | Potential Product Structure | Catalyst System (Example) |

| Suzuki-Miyaura | Arylboronic acid / ester | 4-Arylmethyl-picolinonitrile | Pd(OAc)₂ / JohnPhos nih.gov |

| Sonogashira | Terminal alkyne | 4-Alkynylmethyl-picolinonitrile | Pd(0) / Cu(I) rsc.org |

| Heck | Alkene | 4-Alkenylmethyl-picolinonitrile | Palladium complexes (e.g., Pd(OAc)₂) wikipedia.org |

| Kumada-Corriu | Grignard Reagent (ArMgBr) | 4-Arylmethyl-picolinonitrile | Palladium / Xantphos acs.org |

Green Chemistry Approaches in this compound Synthesis and Reactivity

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.itrsc.org Future research on this compound will increasingly focus on developing more sustainable synthetic routes and reactions.

Synthesis: The industrial synthesis of pyridine (B92270) derivatives often involves high temperatures and harsh conditions. youtube.com Greener approaches focus on using renewable feedstocks, such as glycerol, and developing more efficient catalytic systems. researchgate.net For the bromination step to convert a methyl group to a bromomethyl group, traditional methods often use reagents like N-bromosuccinimide (NBS) with radical initiators in chlorinated solvents. Future green approaches could include:

Photobromination in Greener Solvents: Utilizing light to initiate the bromination reaction can reduce the need for chemical initiators. google.com Replacing traditional solvents like carbon tetrachloride with more environmentally benign alternatives is a key goal.

Alternative Brominating Agents: Exploring the use of alkali bromate salts with reducing agents (e.g., sodium bisulfite) in aqueous solutions presents a greener alternative to conventional brominating agents.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability, leading to a reduction in waste and energy consumption. vcu.edu

Reactivity: Green approaches to the reactions of this compound would involve:

Use of Aqueous Media: Performing catalytic coupling reactions in water or biphasic aqueous systems can eliminate the need for volatile organic solvents. researchgate.net

Catalyst Recovery and Reuse: Developing robust, heterogeneous catalysts or utilizing phase-transfer agents can facilitate the recovery and recycling of expensive and environmentally sensitive metal catalysts. researchgate.netnih.gov

Energy Efficiency: Employing microwave irradiation or developing catalysts that function at lower temperatures can significantly reduce the energy consumption of synthetic processes. nih.gov

Exploration in Emerging Fields of Organic and Materials Chemistry

The unique structure of this compound makes it a promising building block for creating novel molecules and materials with advanced functionalities.

Medicinal Chemistry and Drug Discovery: Pyridine and its derivatives are core scaffolds in a significant number of pharmaceuticals. vcu.eduresearchgate.net The picolinonitrile moiety is a known pharmacophore, and the reactive bromomethyl group allows for the facile introduction of this scaffold into larger molecules. nbinno.com Future research could involve using this compound to synthesize libraries of potential drug candidates, targeting areas such as kinase inhibition or protein-protein interaction modulation. nih.gov The angiotensin II receptor antagonist, Losartan, for example, features a biphenyl tetrazole moiety, and intermediates with a bromomethyl biphenyl structure are key to its synthesis. pyglifesciences.com

Materials Science: The rigid, aromatic structure of the pyridine ring combined with the versatile reactivity of the bromomethyl group makes this compound an attractive monomer or functionalizing agent for advanced materials. Potential applications include:

Polymer Chemistry: Incorporation into polymers to introduce functionalities such as metal coordination sites (via the pyridine nitrogen) or to act as a reactive site for cross-linking or post-polymerization modification.

Organic Electronics: Synthesis of conjugated materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where pyridine units can tune the electronic properties of the material.

Ligand Synthesis for Catalysis: The picolinonitrile group can be a precursor to other coordinating groups, or the pyridine nitrogen itself can act as a ligand for transition metals, enabling the synthesis of novel catalysts.

High-Throughput Synthesis and Screening Methodologies for Derivatives

High-throughput synthesis (HTS) and screening are powerful tools in modern chemistry for accelerating the discovery of new molecules with desired properties. ucsf.edunih.gov The reactivity of the bromomethyl group in this compound makes it an ideal substrate for HTS approaches.

High-Throughput Synthesis: A diverse library of derivatives can be rapidly synthesized in parallel by reacting this compound with a wide array of nucleophiles in a multi-well plate format. This allows for the creation of hundreds or thousands of distinct compounds with minimal effort. mdpi.com

The table below illustrates a potential high-throughput synthesis scheme.

| Reagent Type (Nucleophile) | Linkage Formed | Resulting Derivative Class |

| Phenols / Alcohols | Ether | Aryl/Alkyl ethers |

| Thiols | Thioether | Thioethers |

| Amines (Primary, Secondary) | Amine | Secondary/Tertiary amines |

| Carboxylic acids | Ester | Esters |

| Azides | Azide | Organic azides (for click chemistry) |

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, it can be subjected to HTS to identify "hits" with specific biological or material properties. nih.gov For example, the library could be screened for:

Antibacterial Activity: Identifying compounds that inhibit the growth of pathogenic bacteria. mdpi.com

Enzyme Inhibition: Screening against specific enzymes, such as kinases or proteases, which are important targets in various diseases.

Material Properties: Screening for properties like fluorescence, conductivity, or catalytic activity.

This combination of high-throughput synthesis and screening provides a systematic and efficient pathway to explore the vast chemical space accessible from this compound, significantly accelerating the discovery of new lead compounds for drug development or novel materials with tailored functions.

Q & A

Q. What are the standard synthetic routes for 4-(Bromomethyl)picolinonitrile, and what reaction conditions are optimal?

The synthesis of bromomethylated pyridine derivatives often employs radical-initiated bromination. For example, N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) under reflux in a solvent such as carbon tetrachloride is a common approach . For this compound, analogous methods may involve bromination of the methyl group on the pyridine ring, followed by nitrile functionalization. Optimized conditions include inert atmospheres (e.g., nitrogen) and controlled temperatures (70–90°C) to minimize side reactions like dimerization .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture- and light-sensitive . Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to strong acids/bases or oxidizing agents, which may trigger decomposition. Use desiccants and amber glassware to mitigate hydrolysis and photodegradation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

Q. What nucleophilic substitution reactions are facilitated by the bromomethyl group?

The bromomethyl group undergoes S2 reactions with nucleophiles (e.g., amines, thiols, alkoxides) to form substituted methyl derivatives. For example, reaction with sodium azide yields 4-(azidomethyl)picolinonitrile, a precursor for "click chemistry" applications .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in bromomethylation of picolinonitrile derivatives?

Regioselectivity depends on the directing effects of the nitrile group. Computational studies (e.g., DFT calculations) predict preferential bromination at the 4-position due to electron-withdrawing effects of the nitrile. Experimental validation via kinetic isotope effects or isotopic labeling can confirm mechanistic pathways .

Q. What strategies resolve contradictions in reaction yields when using alternative brominating agents?

Discrepancies in yields may arise from competing radical vs. ionic mechanisms. For example, NBS/AIBN favors radical pathways, while HBr/HO may promote ionic bromination. Systematic comparison using GC-MS or HPLC to quantify byproducts (e.g., dibrominated species) can identify optimal conditions .

Q. How can surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) study interactions of this compound with biological targets?

The nitrile and bromomethyl groups enable covalent or non-covalent interactions with proteins. For kinase inhibition studies:

- Immobilize the kinase on an SPR chip and measure binding affinity () using varying compound concentrations.

- ITC quantifies thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrogen bonding vs. hydrophobic interactions) .

Q. What computational tools predict the reactivity of this compound in complex syntheses?

Density Functional Theory (DFT) calculates electrophilicity indices (e.g., Fukui functions) to identify reactive sites. Molecular docking (e.g., AutoDock Vina) models interactions with enzymatic active sites, guiding drug design .

Q. How can researchers characterize byproducts in large-scale syntheses of this compound?

Scaling up may increase side reactions like dimerization (via elimination of HBr) or hydrolysis . Use LC-MS and 2D NMR (e.g., H-C HSQC) to identify impurities. Process optimization (e.g., flow chemistry) minimizes byproduct formation .

Q. What role does this compound play in synthesizing chelating ligands for metal catalysis?

The nitrile group coordinates transition metals (e.g., Pd, Cu), while the bromomethyl group allows functionalization with pyrazole or tetrazole moieties. For example, coupling with 1H-pyrazole forms ligands for Suzuki-Miyaura cross-coupling catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.